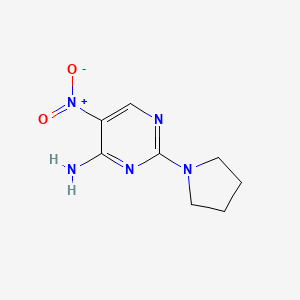

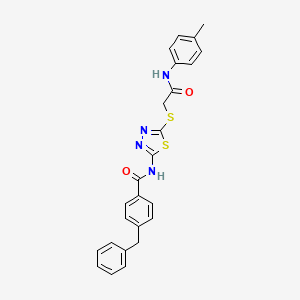

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine” is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .

Molecular Structure Analysis

The structure of the obtained products was confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Chemical Reactions Analysis

Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .

科学的研究の応用

Chemical Synthesis and Reactivity

5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a chemical compound with a structure that allows for diverse reactivity and applications in chemical synthesis. Research has explored its interactions and transformations, shedding light on its utility in constructing complex molecules. For instance, studies have shown that 4-amino-5-nitro-6-phenylethynylpyrimidines can undergo reactions with amines and thiols, catalyzed by pyridine, to form a variety of products including 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides. These reactions are characterized by regio- and stereoselective addition, highlighting the compound's versatility in synthetic chemistry (Čikotienė et al., 2007).

Drug Design and Antimicrobial Activity

The compound's framework serves as a precursor in drug design, particularly in the synthesis of molecules with potential therapeutic applications. A notable example includes the development of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), which has shown promise as a template for drugs against chronic myelogenous leukemia (CML). This research emphasizes the compound's role in facilitating the synthesis of drugs with significant activity against serious diseases (Moreno-Fuquen et al., 2021).

Molecular Switches and Sensing Applications

The compound's derivative, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, has been synthesized and utilized as a dual signalling chromogenic receptor for ions such as F-/AcO- and Al3+. Its ability to function as a reversible molecular switch for detecting these ions highlights its potential in the development of novel sensing materials and technologies. Such applications are particularly relevant in environmental monitoring and the development of diagnostic tools (Bhattacharyya et al., 2017).

Structural and Electronic Studies

Research has also delved into the structural and electronic properties of related compounds, providing insights into the molecular architecture and interaction potentials of this compound derivatives. For example, studies on compounds like 1-nitropyrrolidine have contributed to a deeper understanding of the electronic structure, aiding in the design and synthesis of more effective and targeted chemical entities (Gajda et al., 2016).

作用機序

Target of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

2-aminopyrimidine derivatives have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Action Environment

It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

将来の方向性

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

生化学分析

Biochemical Properties

The biochemical properties of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine are not fully understood due to the lack of specific studies on this compound. Based on its structural components, we can infer some potential interactions. The pyrrolidine ring is known to interact with various enzymes and proteins . The nitro group can undergo reduction reactions, potentially interacting with reductase enzymes. The amine group can participate in acid-base reactions and form hydrogen bonds with other biomolecules.

Cellular Effects

Compounds containing pyrrolidine rings have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Molecular Mechanism

It is known that pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes . The nitro group can be reduced to an amino group, potentially affecting the redox state of the cell.

特性

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSCQRMHTTVJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[3-hydroxy-3-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2573382.png)

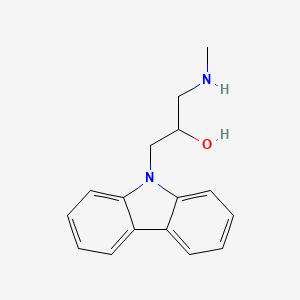

![1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclopentan-1-ol](/img/structure/B2573384.png)

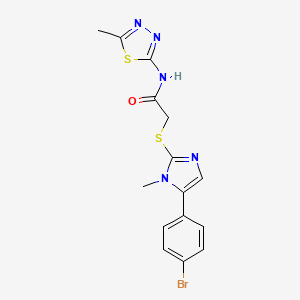

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2573391.png)

![1-{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B2573396.png)

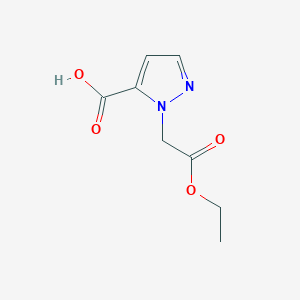

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(3,4,5-trimethoxyphenyl)acrylonitrile](/img/structure/B2573401.png)